1-(But-3-yn-1-yl)-1,4-diazepanedihydrochloride
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Overview
Description
- Its IUPAC name is 1-(but-3-yn-1-yl)-1,4-diazepane dihydrochloride .
- Common synonyms include 3-butynyl p-toluenesulfonate , but-3-yn-1-yl 4-methylbenzenesulfonate , and 3-(1-butynyl)-4-toluenesulphonate .
1-(But-3-yn-1-yl)-1,4-diazepanedihydrochloride: is an organic compound with the molecular formula .
Preparation Methods
Synthetic Routes: The compound can be synthesized through the reaction of with followed by treatment with .
Reaction Conditions: The reaction typically occurs in an organic solvent (such as dichloromethane or acetonitrile) at room temperature or under reflux conditions.
Industrial Production: While there isn’t widespread industrial production of this specific compound, it can be prepared on a laboratory scale for research purposes.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its alkyne functionality.
Biology: May serve as a probe for studying biological processes when modified with appropriate tags.
Medicine: No direct medicinal applications, but its derivatives could be explored for drug development.
Industry: Limited industrial applications, mainly in research and development.
Mechanism of Action
- The compound’s mechanism of action depends on its specific use. As a building block, it participates in chemical reactions.
- No specific molecular targets or pathways are associated with this compound directly.
Comparison with Similar Compounds
Similar Compounds: Other alkynes or diazepane derivatives.
Uniqueness: Its unique combination of an alkyne group and a diazepane ring sets it apart.
Remember that this compound is primarily used in research and not for clinical purposes.
Properties
Molecular Formula |
C9H18Cl2N2 |
---|---|
Molecular Weight |
225.16 g/mol |
IUPAC Name |
1-but-3-ynyl-1,4-diazepane;dihydrochloride |
InChI |
InChI=1S/C9H16N2.2ClH/c1-2-3-7-11-8-4-5-10-6-9-11;;/h1,10H,3-9H2;2*1H |
InChI Key |
XVLLGRUAICOIOS-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCN1CCCNCC1.Cl.Cl |
Origin of Product |
United States |
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